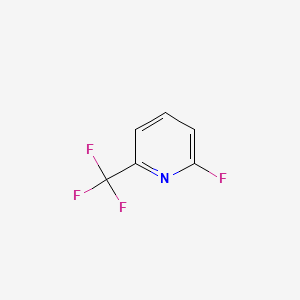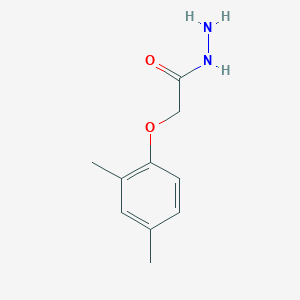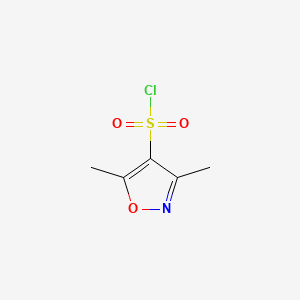
2-Fluoro-6-Trifluoromethylpyridine
Overview
Description
2-Fluoro-6-trifluoromethylpyridine is a fluorinated pyridine derivative, which is a class of compounds that have garnered interest due to their potential applications in various fields, including medicinal chemistry and material science. The presence of fluorine atoms can significantly alter the physical, chemical, and biological properties of these molecules, making them valuable in the design of new drugs and materials.
Synthesis Analysis
The synthesis of related fluorinated pyridines has been explored in several studies. For instance, the tris(2-fluoro-6-pyridylmethyl)amine ligand, a compound related to 2-fluoro-6-trifluoromethylpyridine, can be prepared by reacting 2-fluoro-6-bromomethylpyridine with NH4Cl in the presence of NaOH, leading to complexation with FeCl2 to form a high-spin complex . Another approach for synthesizing 2-fluoropyridine, which is structurally similar to 2-fluoro-6-trifluoromethylpyridine, involves electrochemical fluorination of pyridine at a platinum anode . Additionally, 2-chloro-6-trifluoromethylpyridine, which shares the trifluoromethyl group with the compound of interest, can be synthesized from 2-chloro-6-trichloromethylpyridine with a high yield .
Molecular Structure Analysis
The molecular structure of fluorinated pyridines is characterized by the presence of fluorine atoms, which can influence the geometry and electronic distribution of the molecule. For example, in the case of the F3TPAFe(II)Cl2 complex, the three fluorine substituents provide steric hindrance, forcing the ligand to coordinate in a tridentate mode and resulting in a trigonal bipyramidal iron center . The molecular structure of fluoromethyl-2,4,6-trinitrophenylsulfonate, another fluorinated compound, has been determined by single-crystal X-ray diffraction, highlighting the utility of fluorine atoms in crystallography .
Chemical Reactions Analysis
Fluorinated pyridines can undergo various chemical reactions. The F3TPAFe(II)Cl2 complex reacts instantaneously with molecular dioxygen to afford an unsymmetrical micro-oxo dimer, demonstrating the reactivity of such complexes towards oxygen . The radiosynthesis of 2-amino-5-[18F]fluoropyridines via a palladium-catalyzed amination sequence also exemplifies the chemical transformations that fluorinated pyridines can undergo . Furthermore, the direct trifluoroethoxylation of 2,5-dichloro-3-trifluoromethylpyridine results in the substitution of chloro and fluoro groups by trifluoroethoxy groups, indicating the versatility of these compounds in substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated pyridines are significantly influenced by the presence of fluorine atoms. The electrochemical synthesis of 2-fluoropyridine demonstrates the importance of reaction conditions, such as supporting electrolyte purity and concentration, in determining product distribution and yield . The strong electron-withdrawing nature of fluorinated substituents is also evident in the behavior of iron(II) complexes of fluorinated terpyridines, which act as typical ligands with enhanced electron-withdrawing capacity due to the fluorinated phenyl substituents . The synthesis of 2-chloro-6-trifluoromethylpyridine further illustrates the moderate reaction conditions and good yields achievable with fluorinated pyridines .
Scientific Research Applications
Catalytic Ortho-Fluorination in Medicinal Chemistry
2-Fluoro-6-Trifluoromethylpyridine plays a crucial role in the Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines, as described by Wang, Mei, and Yu (2009). This process is particularly important in medicinal chemistry, where the conversion of triflamide into various functional groups can be broadly applied (Wang, Mei, & Yu, 2009).
Ligand Preparation and Iron Complexation
Machkour et al. (2004) demonstrated the ease of preparing the tris(2-fluoro-6-pyridylmethyl)amine ligand (F3TPA) by reacting 2-fluoro-6-bromomethylpyridine with NH4Cl. This method was crucial for the development of iron complexes that exhibit unique characteristics due to fluorine substituents' steric hindrance, highlighting its potential in coordination chemistry (Machkour, Mandon, Lachkar, & Welter, 2004).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-fluoro-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4N/c7-5-3-1-2-4(11-5)6(8,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOIOCQPMHHDHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371405 | |
| Record name | 2-Fluoro-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-Trifluoromethylpyridine | |
CAS RN |
94239-04-0 | |
| Record name | 2-Fluoro-6-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94239-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-6-trifluoromethylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094239040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluoro-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-6-trifluoromethylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.649 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Fluoro-6-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the research focus regarding 2-fluoro-6-(trifluoromethyl)pyridine in the provided papers?
A1: The research focuses on using 2-fluoro-6-(trifluoromethyl)pyridine as a starting material to synthesize novel Schiff bases and imines. These synthesized compounds are then evaluated for their biological activity, specifically their antimicrobial properties against various Gram-positive and Gram-negative bacteria and fungi. The rationale behind this approach lies in the fact that the pyridine moiety is known for its antibacterial properties [, ]. Therefore, incorporating this moiety into new chemical structures could lead to the discovery of novel antimicrobial agents.
Q2: How is 2-fluoro-6-(trifluoromethyl)pyridine modified in the synthesis of the novel compounds?
A2: The synthesis starts by reacting 2-fluoro-6-(trifluoromethyl)pyridine with 4-hydroxymethylbenzoate in DMF to introduce an ether linkage to the pyridine ring [, ]. This modified pyridine derivative is then reacted with hydrazine to obtain a benzohydrazide intermediate. Finally, the benzohydrazide is reacted with various substituted aldehydes [] or acetophenones [] to yield the desired Schiff bases or imines, respectively. This synthetic strategy allows for the introduction of diverse substituents into the final compounds, potentially influencing their biological activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,3-Dimethyl-4-methoxypyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1301099.png)

![2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1301102.png)
![3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid](/img/structure/B1301103.png)
![4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid](/img/structure/B1301104.png)




